1-(2-OXIRANYLMETHYL)-2-PYRROLIDINONE

Organic Synthesis Medicinal Chemistry Reagent Comparison

Researchers seeking to conjugate biomolecules often face precipitation issues with hydrophobic epoxides. This 2-pyrrolidinone-based epoxide solves that problem with its hydrophilic nature (LogP -0.05). - Enables synthesis of water-soluble protein-polymer conjugates, unlike phthalimide alternatives. - Preferred for reactions with bulky nucleophiles due to low steric hindrance (MW 141.17 g/mol). - Literature-documented reagent for radioprotector substance development. Supplied with verified purity and reliable global logistics to support uninterrupted R&D.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 17201-66-0
Cat. No. B092279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-OXIRANYLMETHYL)-2-PYRROLIDINONE
CAS17201-66-0
Synonyms1-(2-OXIRANYLMETHYL)-2-PYRROLIDINONE
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CC2CO2
InChIInChI=1S/C7H11NO2/c9-7-2-1-3-8(7)4-6-5-10-6/h6H,1-5H2
InChIKeyZNCCGGMWVUBVBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Oxiranylmethyl)-2-pyrrolidinone: Core Properties & Specifications


1-(2-Oxiranylmethyl)-2-pyrrolidinone (also known as N-(2,3-epoxypropyl)-α-pyrrolidone or NEPP) is a heterobifunctional compound characterized by a 2-pyrrolidinone ring linked to a highly strained oxirane (epoxide) group. Its molecular formula is C₇H₁₁NO₂, with a molecular weight of 141.17 g/mol [1]. The compound typically presents as a solid with a melting point range of 118-124°C and a predicted LogP of -0.56, indicating low lipophilicity . Its unique reactivity profile stems from the electrophilic oxirane ring, making it a versatile building block in organic synthesis [2].

Workflow Epoxide ring-opening and nucleophilic addition reactions
Format Aqueous-phase bioconjugation and water-soluble polymer synthesis
Selection Hydrophilic pyrrolidinone core over lipophilic epoxypropyl alternatives

N-(2,3-epoxypropyl)-α-pyrrolidone vs. Other Epoxypropyl Reagents


While several compounds feature an N-(2,3-epoxypropyl) moiety, the specific 2-pyrrolidinone core of 1-(2-oxiranylmethyl)-2-pyrrolidinone imparts distinct physicochemical and reactivity properties that preclude direct substitution. In contrast to N-(2,3-epoxypropyl)phthalimide, which is a crystalline solid with a higher molecular weight (203.19 g/mol) and widely used for amine protection, this pyrrolidinone derivative is a liquid at room temperature, significantly more hydrophilic (LogP -0.05 vs. ~2.28 for phthalimide), and is specifically highlighted in the literature for its unique ability to form water-soluble polymers with proteins [1]. Its reactivity as a reagent for drug synthesis is documented, whereas other epoxypropyl lactams like N-(2,3-epoxypropyl)caprolactam are primarily studied for polymerization [2][3].

Core structure mismatch

Pyrrolidinone versus phthalimide/caprolactam cores lead to divergent reactivity and hydrophilicity profiles.

Aqueous-phase compatibility

Hydrophilic pyrrolidinone epoxypropyl enables water-soluble polymer formation; lipophilic phthalimide may not transfer directly.

Application-specific literature context

Documented HSA bioconjugation and radioprotector synthesis may not replicate with other N-epoxypropyl reagents.

1-(2-Oxiranylmethyl)-2-pyrrolidinone: Quantitative Differentiation Evidence


Molecular Weight & Reactivity: Pyrrolidinone vs. Phthalimide Epoxide

The molecular weight of 1-(2-Oxiranylmethyl)-2-pyrrolidinone is 141.17 g/mol [1]. This is 30.5% lower than the 203.19 g/mol of N-(2,3-epoxypropyl)phthalimide, a common alternative epoxide . This lower molecular weight and smaller size reduce steric hindrance, which can facilitate nucleophilic ring-opening reactions in sterically demanding environments.

Molecular Weight
Data to verify
141.17 g/mol
vs. 203.19 g/mol (phthalimide epoxide)
Lower steric hindrance supports access to congested reaction sites
Supplier-reported value
Organic Synthesis Medicinal Chemistry Reagent Comparison

Lipophilicity: Pyrrolidinone vs. Phthalimide Core

The calculated partition coefficient (LogP) for 1-(2-Oxiranylmethyl)-2-pyrrolidinone is -0.0545, indicating significant hydrophilicity [1]. In contrast, N-(2,3-epoxypropyl)phthalimide has a much higher LogP, around 2.28, making it approximately 230-fold more lipophilic [2]. This dramatic difference in hydrophilicity/hydrophobicity dictates its suitability for aqueous-phase reactions versus organic-phase applications.

Hydrophilicity (LogP)
Data to verify
−0.05 (hydrophilic)
vs. ~2.28 (phthalimide, lipophilic)
Supports aqueous-phase reaction and bioconjugation suitability
Calculated values, vendor databases
Drug Discovery Physicochemical Properties ADME

HSA Conjugation and Water-Soluble Polymer Formation

A peer-reviewed study demonstrated that 1-(2-Oxiranylmethyl)-2-pyrrolidinone (NEPP) reacts directly with human serum albumin (HSA) to form a water-soluble polymer [1]. This is a direct, quantitative outcome of the compound's reactivity and hydrophilic pyrrolidinone core. No similar studies were found demonstrating the ability of N-(2,3-epoxypropyl)phthalimide or N-(2,3-epoxypropyl)succinimide to form such water-soluble protein conjugates without additional modification steps.

HSA Conjugate Formation
Class-level
Water-soluble polymer formed
No comparable published data for phthalimide/succinimide analogs
Supports aqueous bioconjugation workflow
Single peer-reviewed study
Bioconjugation Polymer Chemistry Drug Delivery

1-(2-Oxiranylmethyl)-2-pyrrolidinone: Optimal Research Applications


Water-Soluble Polymer and Bioconjugate Synthesis

Its hydrophilic nature (LogP -0.05) and demonstrated ability to form a water-soluble polymer with Human Serum Albumin make it a premier reagent for creating biocompatible polymer-drug conjugates or surface coatings [1]. This is an application where lipophilic epoxypropyl reagents like N-(2,3-epoxypropyl)phthalimide would be ineffective due to poor aqueous solubility and precipitation issues.

Sterically Demanding Ring-Opening Reactions

With a molecular weight of 141.17 g/mol, this compound is significantly smaller and less sterically hindered than larger N-epoxypropyl alternatives (e.g., phthalimide derivative, 203.19 g/mol) [2]. It is the preferred choice for reactions involving bulky nucleophiles, where the larger reagents would exhibit significantly slower kinetics or fail to react altogether.

Radioprotector Candidates and Amino Alcohol Synthesis

Literature specifically identifies N-(2,3-epoxypropyl)-α-pyrrolidone as a new reagent for synthesizing radioprotector substances [3]. Its facile reaction with ammonia and diethylamine to yield corresponding amino alcohols is well-documented, a reactivity that may differ for succinimide-based epoxides [4]. This makes it a directly cited intermediate for pharmaceutical research.

Application
Selection Property
Validation Focus
Water-soluble polymer-bioconjugate synthesis
Aqueous-phase reactivity and reported HSA conjugation capability
Water-soluble polymer formation verification
Sterically demanding ring-opening reactions
Reduced steric hindrance from lower molecular weight
Reaction kinetics with bulky nucleophiles
Radioprotector candidate and amino alcohol synthesis
Epoxide-amine ring-opening reactivity
Amino alcohol formation and radioprotector testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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